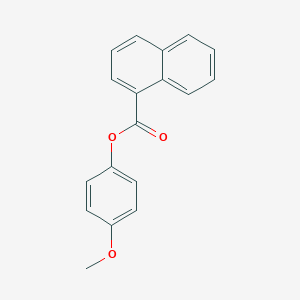

1-Naphthoic acid, 4-methoxyphenyl ester

描述

属性

分子式 |

C18H14O3 |

|---|---|

分子量 |

278.3g/mol |

IUPAC 名称 |

(4-methoxyphenyl) naphthalene-1-carboxylate |

InChI |

InChI=1S/C18H14O3/c1-20-14-9-11-15(12-10-14)21-18(19)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3 |

InChI 键 |

ILRFBNJKBMHNJD-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)OC(=O)C2=CC=CC3=CC=CC=C32 |

规范 SMILES |

COC1=CC=C(C=C1)OC(=O)C2=CC=CC3=CC=CC=C32 |

产品来源 |

United States |

相似化合物的比较

1-Naphthoic Acid, 4-Cyanophenyl Ester

- Molecular Formula: C₁₈H₁₃NO₂; Molecular Weight: 275.30 (estimated).

- Key Differences: The cyano group on the phenyl ring introduces electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This may alter reactivity in electrophilic substitutions or metabolic pathways .

1-Naphthoic Acid, 4-Methoxy-2-Methylbutyl Ester

准备方法

Retrosynthetic Analysis

The target compound derives from 2-(1-adamantyl)-4-bromoanisole (IV) via boronic acid intermediates. WO2008086942A2 employs a three-step sequence:

-

Suzuki-Miyaura coupling of IV with methyl 6-bromo-2-naphthoate

-

Ester hydrolysis under basic conditions

EP2210869A1 simplifies this via direct coupling of 3-(1-adamantyl)-4-methoxyphenylboronic acid (II) with 6-bromo-2-naphthoic acid (III), bypassing ester protection/deprotection.

Catalytic Cross-Coupling Methods

Suzuki-Miyaura Coupling Optimization

Both patents utilize palladium catalysts, but ligand systems differ:

DPEphos’ bis-phosphine structure stabilizes Pd(0) intermediates against adamantyl-induced deactivation. EP2210869A1’s lower ligand loading (2% vs. 10%) reduces costs while maintaining catalytic activity through π-acidic biphenylphosphines.

Hydrolysis and Workup Procedures

Ester Saponification

WO2008086942A2 hydrolyzes methyl esters using NaOH in glycol solvents:

Ethylene glycol’s high boiling point (197°C) prevents substrate decomposition, while its polarity enhances NaOH solubility. Switching to 1,2-propanediol increases substrate concentration by 50% without yield loss.

Acid Precipitation

EP2210869A1 precipitates the free acid via HCl addition (35% in H₂O), achieving 99.9% purity by HPLC. Critical parameters:

-

Quench Rate : Slow addition (<5 mL/min) prevents localized overheating

-

Wash Protocol : 4 L H₂O washes remove Cl⁻ residues, final pH 6-7

-

Drying : 24 h at 100°C under vacuum eliminates solvent traces

Industrial-Scale Adaptations

Solvent Recycling

The dioxan/water system (WO2008086942A2) allows 85% solvent recovery via fractional distillation. Residual palladium (<5 ppm) meets ICH Q3D guidelines after activated carbon treatment.

Crystallization Protocols

Recrystallization from dimethylacetamide (DMAc):

-

Dissolve crude product in DMAc at 80°C (200 mL/g)

-

Hot filtration through sintered glass (porosity G4)

-

Concentrate to 75% volume, crystallize at 20°C for 16 h

This yields >99% pure product with mean particle size 50-100 µm, suitable for direct tablet compression.

Impurity Profiling and Control

常见问题

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 1-naphthoic acid, 4-methoxyphenyl ester, and how do reaction conditions influence yield?

- Methodological Answer : A visible-light-mediated multicomponent reaction using N-hydroxyphthalimide (NHPI) esters of 1-naphthoic acid has been reported as an efficient pathway. This method involves aldehydes and aryl amines under visible light, producing oxime esters in high yields (e.g., 5i and 5j in similar systems) . Key factors include light intensity, solvent polarity (e.g., acetonitrile), and stoichiometric ratios of reactants. Optimizing these parameters minimizes side reactions like overoxidation or dimerization.

Q. How should researchers handle and store 1-naphthoic acid derivatives to ensure stability?

- Methodological Answer : While direct data on 4-methoxyphenyl esters is limited, related naphthoic acid derivatives (e.g., 6-(methoxycarbonyl)-2-naphthoic acid) require storage in sealed containers under inert gas (N₂/Ar), away from moisture and heat (>25°C). Stability is enhanced by avoiding prolonged exposure to light and acidic/basic conditions, which may hydrolyze the ester bond . Routine stability testing via HPLC or TLC is recommended to monitor degradation.

Advanced Research Questions

Q. What structural factors contribute to the enhanced acidity of 1-naphthoic acid esters compared to benzoic acid analogs, and how does this affect reactivity?

- Methodological Answer : The acidity of 1-naphthoic acid (pKa ~3.69) exceeds benzoic acid (pKa ~4.20) due to steric inhibition of resonance in the naphthalene system. The naphthoyl group’s twisted conformation (11° out-of-plane) reduces resonance stabilization in the conjugate base, lowering the energy barrier for ionization . This increased acidity accelerates ester hydrolysis kinetics, requiring careful pH control (e.g., buffered solutions) during reactions to avoid premature cleavage.

Q. How do thermodynamic properties of 1-naphthoic acid esters compare to their isomers, and what experimental techniques validate these differences?

- Methodological Answer : Gas-phase ΔfH° values for 1-naphthoic acid esters are ~9.4 kJ/mol lower than 2-naphthoic isomers due to reduced planarity and resonance stabilization. Differential scanning calorimetry (DSC) and computational modeling (DFT) can quantify these differences. For example, solid-phase enthalpy measurements reveal a 12.4 kJ/mol gap between isomers, correlating with X-ray crystallography data showing planar vs. twisted geometries .

Q. What advanced analytical techniques are suitable for characterizing and quantifying 4-methoxyphenyl ester derivatives in complex matrices?

- Methodological Answer : GC-MS and HPTLC are effective for trace analysis. For instance, 4-methoxyphenyl-containing esters (e.g., 2-propenoic acid derivatives) were resolved via GC-MS using a DB-5 column (30 m × 0.25 mm ID, 0.25 μm film) with He carrier gas (1.2 mL/min) and EI ionization (70 eV). HPTLC on silica gel 60 F254 plates with toluene:ethyl acetate (7:3) provides rapid purity assessment . For quantification, internal standards (e.g., deuterated naphthalene) improve accuracy in LC-MS workflows.

Q. What mechanistic insights explain the regioselectivity of reactions involving 1-naphthoic acid esters under photochemical conditions?

- Methodological Answer : Visible-light photocatalysis (e.g., Ru(bpy)₃²⁺) generates aryl radicals via single-electron transfer from the ester’s carboxylate moiety. The 1-naphthoyl group’s electron-deficient aromatic ring directs radical addition to electron-rich sites (e.g., para-methoxy groups), as shown in oxime ester synthesis . Time-resolved spectroscopy (TRES) and radical trapping experiments (e.g., TEMPO) can map intermediate species and validate proposed pathways.

Contradictions and Validation

- Stability vs. Reactivity : While emphasizes ambient storage for related compounds, and highlight hydrolytic sensitivity. Researchers must balance these by conducting accelerated stability studies (40°C/75% RH for 14 days) to define safe handling windows .

- Synthetic Yields : reports high yields (>80%) for oxime esters, but scalability may vary with substituent electronic effects. DoE (Design of Experiments) approaches are advised to optimize conditions for novel derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。